alpha-Keto-beta-methylvaleric acid

描述

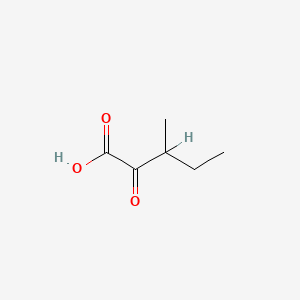

Structure

3D Structure

属性

IUPAC Name |

3-methyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYSWDUAOAHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-31-9 (hydrochloride salt), 353241-22-2 (calcium 3-methyl-2-oxobutyrate dihydrate salt/solvate), 51828-94-5 (calcium 3-methyl-2-oxobutyrate salt/solvate) | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50862670 | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; slight fruity aroma | |

| Record name | 3-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1460-34-0, 39748-49-7 | |

| Record name | (±)-3-Methyl-2-oxovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-3-METHYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787T50HCIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Transformations Involving 3 Methyl 2 Oxovaleric Acid

Branched-Chain Amino Acid Catabolism and 3-Methyl-2-oxovaleric Acid Degradation

The breakdown of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is a critical metabolic process, and 3-Methyl-2-oxovaleric acid is a central player in the degradation of isoleucine.

The initial step in the catabolism of isoleucine involves a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). healthmatters.io In this reversible reaction, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and the α-keto acid analogue of isoleucine, 3-Methyl-2-oxovaleric acid. chop.edurupahealth.com This process primarily occurs in skeletal muscle. nih.gov

Following its formation, 3-Methyl-2-oxovaleric acid, along with the α-keto acids derived from leucine and valine, undergoes oxidative decarboxylation. This irreversible and rate-limiting step is catalyzed by the mitochondrial enzyme complex known as the branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.govscispace.com The BCKDC converts 3-Methyl-2-oxovaleric acid into α-methylbutyryl-CoA. A deficiency in the BCKDC complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-Methyl-2-oxovaleric acid, a hallmark of the metabolic disorder Maple Syrup Urine Disease (MSUD). wikipedia.orgrarediseases.org

The catabolism of all three branched-chain amino acids converges at the BCKDC-catalyzed step. While isoleucine degradation yields 3-Methyl-2-oxovaleric acid, valine and leucine are transaminated to their respective α-keto acids: α-ketoisovalerate and α-ketoisocaproate. healthmatters.io The BCKDC then acts on all three of these keto acids. The subsequent breakdown pathways of the resulting acyl-CoA derivatives are distinct. The degradation of α-methylbutyryl-CoA (from isoleucine) ultimately produces acetyl-CoA and propionyl-CoA. wikipedia.org The catabolism of the acyl-CoA derivatives from valine and leucine also generates intermediates that feed into central metabolic pathways. rarediseases.org

Enzymes in Branched-Chain Amino Acid Catabolism

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | Isoleucine, Leucine, Valine, α-Ketoglutarate | 3-Methyl-2-oxovaleric acid, α-Ketoisocaproate, α-Ketoisovalerate, Glutamate | Branched-Chain Amino Acid Catabolism |

| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) | 3-Methyl-2-oxovaleric acid, α-Ketoisocaproate, α-Ketoisovalerate | α-Methylbutyryl-CoA, Isovaleryl-CoA, Isobutyryl-CoA | Branched-Chain Amino Acid Catabolism |

Interconnections with Central Carbon and Energy Metabolism

The breakdown products of 3-Methyl-2-oxovaleric acid are not merely metabolic endpoints but serve as vital fuel for the cell's primary energy-generating machinery.

The catabolism of 3-Methyl-2-oxovaleric acid ultimately yields acetyl-CoA and propionyl-CoA. Acetyl-CoA directly enters the Tricarboxylic Acid (TCA) cycle, a series of chemical reactions that generate ATP, the main energy currency of the cell. Propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate. In this way, the breakdown of isoleucine, via 3-Methyl-2-oxovaleric acid, contributes directly to oxidative energy metabolism. acs.org However, the accumulation of branched-chain keto acids can disrupt energy metabolism. wikipedia.org In conditions like MSUD, high levels of these keto acids can compromise energy metabolism due to the failure of the malate-aspartate shuttle. healthmatters.io

Metabolic Interconnections of 3-Methyl-2-oxovaleric Acid Degradation Products

| Metabolite | Entry Point into Central Metabolism | Metabolic Significance |

|---|---|---|

| Acetyl-CoA | Tricarboxylic Acid (TCA) Cycle | Major fuel for cellular respiration and ATP production. |

| Propionyl-CoA | Converted to Succinyl-CoA (TCA Cycle Intermediate) | Contributes to the pool of TCA cycle intermediates, supporting energy production. |

Influence on Malate-Aspartate Shuttle Functionality

Elevated concentrations of 3-methyl-2-oxovaleric acid, along with other branched-chain keto acids (BCKAs), can significantly impair cellular energy metabolism by disrupting the malate-aspartate shuttle. healthmatters.iohealthmatters.iohmdb.ca This shuttle is a critical system for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, where they are essential for oxidative phosphorylation and ATP production. wikipedia.orgnih.govnih.gov The proper functioning of the shuttle relies on the activities of malate (B86768) dehydrogenase and aspartate aminotransferase in both the cytoplasm and mitochondria. wikipedia.orgtaylorandfrancis.com

In conditions such as Maple Syrup Urine Disease (MSUD), where the activity of the branched-chain alpha-keto acid dehydrogenase complex is deficient, 3-methyl-2-oxovaleric acid accumulates to high levels. healthmatters.iohmdb.ca This accumulation can lead to a 10- to 20-fold increase in the brain concentration of BCKAs. healthmatters.iohealthmatters.io Such high levels cause a depletion of brain glutamate. This reduction in glutamate consequently lowers the concentrations of other key amino acids involved in the shuttle, including aspartate. healthmatters.iohealthmatters.iohmdb.ca The failure of the malate-aspartate shuttle compromises energy metabolism and contributes to a diminished rate of protein synthesis, underlying some of the severe neurological damage seen in MSUD. healthmatters.iohealthmatters.iohmdb.ca

Enzymatic Substrate Specificity and Kinetic Studies

3-Methyl-2-oxovaleric acid is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. rupahealth.comnih.gov It is formed from isoleucine via a transamination reaction catalyzed by branched-chain aminotransferase. rupahealth.com Subsequently, it serves as a crucial substrate for the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDC). rupahealth.comnih.gov This multi-enzyme complex catalyzes the oxidative decarboxylation of 3-methyl-2-oxovaleric acid and other BCKAs derived from leucine and valine. rupahealth.comuniprot.org The reaction converts the alpha-keto acid into its corresponding acyl-CoA derivative, which can then enter further metabolic pathways for energy production. uniprot.org Because of its role as a natural substrate, 3-methyl-2-oxovaleric acid is often used in laboratory settings to study the specificity, distribution, and kinetics of α-keto acid dehydrogenases.

| Metabolic Pathway | Enzyme | Role of 3-Methyl-2-oxovaleric acid | Product |

|---|---|---|---|

| Isoleucine Catabolism | Branched-chain alpha-keto acid dehydrogenase complex (BCKDC) | Substrate | 2-Methyl-1-hydroxybutyl-ThPP / Acyl-CoA derivative |

In the context of secondary metabolism, 3-methyl-2-oxovaleric acid is a specific substrate for the non-canonical peptide synthetase (NRPS) AulA. nih.govnih.gov NRPS enzymes are large, modular proteins that synthesize peptides without the use of ribosomes. AulA is unique in that it possesses two consecutive adenylation (A) domains. nih.gov Functional characterization of the recombinantly produced AulA has demonstrated that its second A domain is responsible for the activation of 3-methyl-2-oxovaleric acid. nih.gov An artificially truncated version of AulA lacking the first A domain was still able to activate the substrate, confirming that the first domain is dispensable for this specific function. nih.govnih.gov This activation by AulA is a critical step for tethering the molecule to the enzyme complex for subsequent chemical modifications in the biosynthesis of auriculamide. nih.gov

| Enzyme | Substrate | Activity | Pathway |

|---|---|---|---|

| AulA (Non-Canonical Peptide Synthetase) | 3-Methyl-2-oxovaleric acid | Activated by the second adenylation domain | Auriculamide Biosynthesis |

| Other aliphatic α-keto acids | Accepted, but with varying turnover rates |

Cellular and Molecular Mechanisms of 3 Methyl 2 Oxovaleric Acid Action

Interorgan Signaling and Metabolic Crosstalk

Recent scientific investigations have begun to shed light on the role of 3-Methyl-2-oxovaleric acid as a signaling molecule, facilitating communication between different tissues to maintain metabolic homeostasis.

Adipose Tissue-Muscle Physiological Metabokine Crosstalk

While the direct role of 3-Methyl-2-oxovaleric acid as a "metabokine" in the physiological crosstalk between adipose tissue and skeletal muscle is an area of active investigation, the broader context of branched-chain amino acid (BCAA) metabolism suggests its potential involvement. BCAA metabolism is a dynamic process with significant inter-organ flux, particularly between the liver, muscle, and adipose tissue. Skeletal muscle is the primary site for the initial steps of BCAA catabolism, leading to the production of branched-chain alpha-keto acids (BCKAs), including 3-Methyl-2-oxovaleric acid. These BCKAs can then be released into circulation and taken up by other tissues, such as the liver and adipose tissue, for further metabolism. This inter-tissue exchange of BCAA metabolites is crucial for maintaining whole-body energy balance and nutrient sensing. Although direct evidence is still forthcoming, it is plausible that fluctuations in the circulating levels of 3-Methyl-2-oxovaleric acid, originating from either muscle or adipose tissue, could act as a metabolic signal influencing the function of the other tissue.

Secretion via Monocarboxylate Transporters

The transport of 3-Methyl-2-oxovaleric acid across cell membranes is facilitated by a family of proteins known as monocarboxylate transporters (MCTs). As a monocarboxylic acid, its structure is amenable to transport by these carriers. Various isoforms of MCTs are expressed in both skeletal muscle and adipose tissue, providing the machinery for both the uptake and release of this keto acid.

| Transporter Family | Key Members Expressed in Muscle/Adipose Tissue | Substrate Profile |

| Monocarboxylate Transporters (MCTs) | MCT1, MCT2, MCT4 | Lactate (B86563), pyruvate (B1213749), ketone bodies, and branched-chain ketoacids |

The expression of different MCT isoforms in these tissues suggests a complex and regulated system for the transport of 3-Methyl-2-oxovaleric acid. For instance, MCT1 and MCT4 are prominently expressed in skeletal muscle and are known to be involved in the transport of lactate and pyruvate, which share structural similarities with 3-Methyl-2-oxovaleric acid. Adipose tissue also expresses MCT1 and MCT2. The bidirectional nature of these transporters allows for the secretion of 3-Methyl-2-oxovaleric acid from cells where it is produced in excess, enabling it to travel through the circulation and exert effects on distant tissues.

Regulation of Cellular Energy Metabolism

A significant aspect of 3-Methyl-2-oxovaleric acid's biological activity lies in its ability to influence the energy-producing centers of the cell, the mitochondria.

Induction of Mitochondrial Oxidative Energy Metabolism in Skeletal Myocytes

Compelling evidence indicates that 3-Methyl-2-oxovaleric acid can directly stimulate mitochondrial oxidative energy metabolism within skeletal muscle cells. Research has demonstrated that this compound enhances the processes of cellular respiration, leading to an increased capacity for ATP production. This effect is particularly relevant in the context of skeletal muscle, a tissue with high energy demands. The stimulation of oxidative metabolism by 3-Methyl-2-oxovaleric acid suggests a role for this metabolite in promoting metabolic efficiency and endurance in muscle tissue.

Signal Transduction Pathways Mediation

The effects of 3-Methyl-2-oxovaleric acid on cellular metabolism are not merely a consequence of its role as a substrate but are also mediated through the activation of specific intracellular signaling cascades.

Signaling via cAMP-PKA-p38 MAPK Pathway

The induction of mitochondrial oxidative energy metabolism in skeletal myocytes by 3-Methyl-2-oxovaleric acid is reportedly mediated through the cyclic AMP (cAMP)-protein kinase A (PKA)-p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a well-established cascade involved in cellular responses to external stimuli and in the regulation of gene expression.

The proposed mechanism involves the following steps:

cAMP Elevation: 3-Methyl-2-oxovaleric acid is thought to lead to an increase in intracellular levels of the second messenger, cAMP.

PKA Activation: The rise in cAMP activates PKA, a key enzyme that phosphorylates and thereby regulates the activity of numerous downstream target proteins.

p38 MAPK Phosphorylation: Activated PKA, in turn, leads to the phosphorylation and activation of p38 MAPK, a critical signaling molecule involved in cellular stress responses and the regulation of mitochondrial biogenesis.

The activation of this pathway ultimately culminates in the observed enhancement of mitochondrial function and oxidative metabolism in skeletal muscle cells.

Impact on Cellular Homeostasis and Stress Responses

Chronically elevated levels of 3-methyl-2-oxovaleric acid, as seen in the metabolic disorder maple syrup urine disease (MSUD), significantly disrupt amino acid homeostasis and protein synthesis, particularly in the brain. healthmatters.iohmdb.ca The accumulation of this and other branched-chain ketoacids can lead to a 10- to 20-fold increase in their concentration in the brain. hmdb.ca

This pathological increase causes a depletion of cerebral glutamate (B1630785). healthmatters.iohmdb.ca The reduction in glutamate levels, in turn, leads to a decreased concentration of other key amino acids, including glutamine, aspartate, and alanine. healthmatters.iohmdb.ca The disruption of these amino acid pools compromises cellular energy metabolism by impairing the malate-aspartate shuttle and ultimately leads to a diminished rate of protein synthesis. healthmatters.iohmdb.ca

Table 2: Impact of Elevated 3-Methyl-2-oxovaleric Acid on Amino Acid Levels and Protein Synthesis

| Affected Parameter | Consequence |

|---|---|

| Brain Glutamate Concentration | Depletion. healthmatters.iohmdb.ca |

| Brain Glutamine, Aspartate, Alanine Levels | Reduction. healthmatters.iohmdb.ca |

At high concentrations, 3-methyl-2-oxovaleric acid is considered a neurotoxin and a metabotoxin, contributing to significant cellular damage. rupahealth.comhmdb.caadooq.com This toxicity is a primary feature of MSUD, where the accumulation of 3-methyl-2-oxovaleric acid and other branched-chain ketoacids leads to severe neurological damage. rupahealth.commedscape.com

The compound is classified as an acidogen, meaning it is an acidic compound that can induce metabolic acidosis. hmdb.ca Acidosis has widespread adverse effects on multiple organ systems. hmdb.ca The neurotoxic effects are particularly pronounced, with high levels contributing to irreversible brain damage, seizures, and coma if left untreated. rupahealth.comhmdb.ca This accumulation damages nerve cells and disrupts normal neurological function. hmdb.caadooq.com While the direct link to specific inflammatory pathways is an area of ongoing research, the cellular damage and acidosis induced by 3-methyl-2-oxovaleric acid are fundamental processes that can trigger inflammatory responses in affected tissues.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-methyl-1-hydroxybutyl-ThPP |

| 3-Hydroxyisovaleric Acid |

| 3-Indoleacetic Acid |

| 3-Methyl-2-oxovaleric acid |

| 5-oxoproline |

| Alanine |

| Aspartate |

| Beta-hydroxyisobutyric acid |

| Glutamate |

| Glutamine |

| Isoleucine |

| Leucine (B10760876) |

Clinical and Pathophysiological Significance of 3 Methyl 2 Oxovaleric Acid

Role as a Biomarker in Metabolic Disorders

3-Methyl-2-oxovaleric acid, a keto-acid derived from the branched-chain amino acid (BCAA) isoleucine, serves as a critical biomarker in the assessment of metabolic health. rupahealth.comebi.ac.uk Its concentration in bodily fluids can indicate disruptions in the catabolism of BCAAs, signaling underlying metabolic disorders. rupahealth.com Chronically elevated levels of this compound are associated with neurotoxicity and metabolic disturbances. rupahealth.comhealthmatters.iohmdb.ca

Monitoring the levels of 3-Methyl-2-oxovaleric acid in blood or urine is crucial for diagnosing and managing certain metabolic conditions. rupahealth.com A nontargeted metabolomics study identified 3-methyl-2-oxovalerate as the most potent predictive biomarker for impaired fasting glucose (IFG), a pre-diabetic state, after accounting for glucose levels. nih.gov This association was significant in a large population-based cohort and was replicated in an independent population, highlighting its potential utility in the early detection of individuals at risk for type 2 diabetes. nih.gov Moderate increases in this metabolite may also point to conditions such as lactic acidosis, episodic ketosis, or deficiencies in essential cofactors like thiamine (B1217682) and lipoic acid. healthmatters.iohealthmatters.io

Table 1: 3-Methyl-2-oxovaleric Acid as a Metabolic Biomarker

| Condition | Significance of Elevated Levels |

|---|---|

| Impaired Fasting Glucose (IFG) | Strongest predictive biomarker for IFG after glucose, indicating risk for type 2 diabetes. nih.gov |

| Maple Syrup Urine Disease (MSUD) | A hallmark indicator of this genetic disorder, used for diagnosis and monitoring. rupahealth.comhealthmatters.io |

| Pyruvate (B1213749) Dehydrogenase Deficiency | Associated with significant increases in branched-chain amino acid metabolites. healthmatters.iohealthmatters.io |

| Lactic Acidosis / Episodic Ketosis | May cause moderate increases in urinary levels. healthmatters.iohealthmatters.io |

| Thiamine or Lipoic Acid Deficiency | Can lead to slight or moderate elevations due to their role as cofactors in BCAA metabolism. healthmatters.iohealthmatters.io |

3-Methyl-2-oxovaleric acid is a key intermediate in the breakdown pathway of the essential amino acid isoleucine. rupahealth.com This process begins with the conversion of isoleucine to its corresponding α-ketoacid, 3-methyl-2-oxovaleric acid, by the enzyme branched-chain aminotransferase. rupahealth.comdovepress.com Subsequent degradation is carried out by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). rupahealth.comhealthmatters.io Disruptions in this pathway lead to the accumulation of 3-Methyl-2-oxovaleric acid, which is considered a metabotoxin, neurotoxin, and acidogen. healthmatters.iohmdb.ca As a neurotoxin, it can damage nerve cells and tissues. hmdb.ca Its acidic nature (acidogen) can contribute to metabolic acidosis, a condition where the body's pH falls below normal levels, adversely affecting multiple organ systems. hmdb.ca

Involvement in Genetic Metabolic Diseases

The most significant clinical relevance of 3-Methyl-2-oxovaleric acid is its role in the inborn error of metabolism known as Maple Syrup Urine Disease (MSUD). healthmatters.iomedscape.com

MSUD is a rare genetic disorder characterized by the body's inability to properly metabolize the three branched-chain amino acids: leucine (B10760876), isoleucine, and valine. medscape.comrarediseases.org The accumulation of these amino acids and their toxic by-products, including 3-Methyl-2-oxovaleric acid, leads to severe neurological damage if untreated. rupahealth.commedscape.com The disease gets its name from the distinctive sweet odor, reminiscent of maple syrup, present in the urine and earwax of affected infants. medscape.comrarediseases.org

The underlying cause of MSUD is a deficiency in the activity of the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). rupahealth.comhmdb.camedscape.com This multi-enzyme complex is responsible for the second major step in BCAA catabolism: the oxidative decarboxylation of the branched-chain alpha-ketoacids, including 3-Methyl-2-oxovaleric acid. medscape.comresearchgate.net Mutations in the genes that code for the components of the BCKDC enzyme lead to its dysfunction. medscape.comnih.gov This enzymatic block prevents the further breakdown of 3-Methyl-2-oxovaleric acid and the ketoacids of leucine and valine, causing them to accumulate to toxic levels in the body. rupahealth.comhealthmatters.ionih.gov

In individuals with MSUD, the deficiency of the BCKDC complex results in a significant buildup of BCAAs and their corresponding alpha-ketoacids in various body fluids. hmdb.canih.gov Elevated concentrations of 3-Methyl-2-oxovaleric acid, along with 2-oxo-isovalerate (from valine) and 2-oxoisocaproate (from leucine), are found in the blood, urine, and cerebrospinal fluid (CSF). researchgate.netmyadlm.org This accumulation is a key diagnostic feature of the disease. myadlm.org The presence of these ketoacids in the urine is a primary characteristic, while high levels in the blood and CSF contribute directly to the severe neurological symptoms, such as developmental delays, seizures, and potentially coma, seen in untreated patients. rupahealth.comhmdb.ca In MSUD, the brain concentration of branched-chain ketoacids can increase by a factor of 10 to 20. healthmatters.iohmdb.ca

Table 2: Accumulation of 3-Methyl-2-oxovaleric Acid in MSUD

| Biospecimen | Finding | Clinical Implication |

|---|---|---|

| Urine | Significant elevation of 3-methyl-2-oxovaleric acid and other branched-chain ketoacids. myadlm.org | A primary diagnostic marker; contributes to the characteristic maple syrup odor. medscape.commyadlm.org |

| Blood (Plasma) | High concentrations of branched-chain amino acids and their corresponding ketoacids. hmdb.camyadlm.org | Used for diagnosis and metabolic monitoring; high leucine levels are particularly neurotoxic. rupahealth.comnih.gov |

| Cerebrospinal Fluid (CSF) | Markedly increased levels; one reported case showed a concentration of 101 µM in a child with MSUD during a coma. hmdb.ca | Direct contributor to severe neurological damage, including encephalopathy and cerebral edema. rupahealth.comresearchgate.net |

Pyruvate Dehydrogenase Complex Deficiency

Elevated levels of 3-methyl-2-oxovaleric acid can also be an indicator of Pyruvate Dehydrogenase Complex Deficiency (PDCD). rupahealth.comhealthmatters.io PDCD is a rare, inherited metabolic disorder that affects the mitochondria and impairs the body's ability to metabolize carbohydrates for energy. mhmedical.commedscape.com The pyruvate dehydrogenase complex is a crucial enzyme that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. mhmedical.com

A deficiency in this complex leads to the accumulation of pyruvate and lactate (B86563), resulting in lactic acidosis. mhmedical.commedscape.com In some forms of PDCD, particularly those involving the E3 subunit (dihydrolipoamide dehydrogenase), there is a broader impact on metabolism that includes the branched-chain α-ketoacid dehydrogenase complex, for which E3 is also a component. nih.gov This leads to a secondary accumulation of branched-chain amino acids and their corresponding ketoacids, including 3-methyl-2-oxovaleric acid. medscape.com

Association with Other Disease States and Conditions

Cancer Metabolism

Recent metabolomic studies have identified altered levels of 3-methyl-2-oxovaleric acid in the context of Esophageal Squamous Cell Carcinoma (ESCC), suggesting a potential role for this metabolite in the pathobiology of this cancer. nih.gov Specifically, research has shown that 3-methyl-2-oxovaleric acid, a catabolite of the branched-chain amino acid isoleucine, is significantly downregulated in ESCC tissues, particularly in those with high expression of the proteins ILF2 and ILF3. nih.gov

This finding suggests a potential reprogramming of branched-chain amino acid metabolism in ESCC. The downregulation of 3-methyl-2-oxovaleric acid may indicate an increased utilization of BCAAs and their metabolites for other cellular processes that support tumor growth and proliferation. nih.govmdpi.com While the precise mechanisms are still under investigation, the altered levels of this ketoacid point towards a metabolic adaptation within the tumor microenvironment. It has been reported that 3-methyl-2-oxovaleric acid can influence mitochondrial oxidative energy metabolism, and its decreased levels in ESCC could be linked to the metabolic shifts characteristic of cancer cells, such as the Warburg effect. nih.gov

Table 3: Altered Levels of 3-Methyl-2-oxovaleric Acid in ESCC

| Metabolite | Observed Change in ESCC Tissue | Potential Implication |

| 3-Methyl-2-oxovaleric acid | Downregulated | Reprogramming of branched-chain amino acid metabolism to support tumor growth. |

The role of 3-methyl-2-oxovaleric acid in colorectal cancer is an emerging area of research, with evidence suggesting that the metabolism of branched-chain amino acids, from which this ketoacid is derived, is implicated in tumorigenesis. jcpjournal.org While direct studies on 3-methyl-2-oxovaleric acid are limited, the broader context of BCAA catabolism provides important insights.

Some studies have indicated that branched-chain α-ketoacid dehydrogenase (BCKDH), the enzyme complex responsible for the breakdown of 3-methyl-2-oxovaleric acid and other BCKAs, may play a role in colorectal cancer. jcpjournal.org For instance, the expression of BCKDH has been linked to colorectal cancer tumorigenesis through the mitogen-activated protein kinase (MAPK) pathway. jcpjournal.org This suggests that alterations in the activity of this enzyme could impact the levels of its substrates, including 3-methyl-2-oxovaleric acid, and thereby influence cancer cell signaling and proliferation.

Furthermore, the catabolism of BCAAs can provide cancer cells with essential building blocks for the synthesis of other molecules necessary for their growth and survival. nih.govresearchgate.net By serving as a source of carbon and nitrogen, BCAA metabolism can fuel the tricarboxylic acid (TCA) cycle and support the production of non-essential amino acids and nucleotides. nih.gov Therefore, while the specific contribution of 3-methyl-2-oxovaleric acid to colorectal cancer is still being elucidated, its position as a key intermediate in BCAA catabolism places it at a critical juncture in the metabolic pathways that are often dysregulated in cancer.

Diabetes Mellitus and Insulin (B600854) Homeostasis

The role of 3-Methyl-2-oxovaleric acid in the context of diabetes and insulin regulation is multifaceted, highlighting its utility as a predictive biomarker and its connection to the underlying pathophysiology of glucose intolerance.

Gestational Diabetes Mellitus (GDM) Biomarker

Recent metabolomic studies have identified 3-Methyl-2-oxovaleric acid as a significant biomarker for Gestational Diabetes Mellitus (GDM), a condition characterized by glucose intolerance that begins or is first recognized during pregnancy. frontiersin.org In a study involving a Chinese population, researchers compared the serum metabolites of healthy pregnant women with those diagnosed with GDM. nih.govnih.gov The analysis revealed 57 differentially expressed metabolites in the second trimester of GDM patients, with 3-methyl-2-oxovaleric acid being the most significant among them. nih.govnih.gov

The findings indicate a distinct metabolic shift in women who develop GDM, with the pathways of amino acids, fatty acids, and bile acids being particularly affected. nih.gov The prominence of 3-methyl-2-oxovaleric acid as a top differentially expressed metabolite underscores the critical role of branched-chain amino acid catabolism in the pathogenesis of GDM. nih.govnih.gov

Table 1: Top Differentially Expressed Metabolites in GDM (Second Trimester)

| Rank | Metabolite | Significance |

|---|---|---|

| 1 | 3-Methyl-2-oxovaleric acid | Most significant |

| 2 | 3-hydroxybutyric acid | Significant |

| 3 | Palmitic acid | Significant |

| 4 | alpha-hydroxyisobutyric acid | Significant |

| 5 | Acetic acid | Significant |

Data sourced from a 2021 study on metabolic biomarkers for GDM in a Chinese population. nih.gov

Influence on Glucose and Insulin Homeostasis

Beyond its role in GDM, 3-Methyl-2-oxovaleric acid is a strong predictor of impaired fasting glucose (IFG), a condition that often precedes type 2 diabetes. nih.gov A large, non-targeted metabolomics study identified this branched-chain keto-acid (BCKA) as the most potent predictive biomarker for IFG, independent of glucose levels. nih.gov

Link to Insulin Resistance and Oxidative Stress

The accumulation of metabolites from BCAA breakdown, such as 3-methyl-2-oxovaleric acid, is closely linked to insulin resistance. While another related keto acid, 2-Hydroxybutyric acid, is a more direct marker for insulin resistance and increased oxidative stress, the pathways are interconnected. mdpi.com Elevated levels of BCKAs are associated with increased mitochondrial oxidative stress. nih.gov Research indicates that 3-methyl-2-oxovaleric acid can be studied as a reactive oxygen scavenger and can influence mitochondrial oxidative energy metabolism. researchgate.net

Oxidative stress is a known contributor to insulin resistance, as it can impair insulin signaling pathways. nih.govuniversiteitleiden.nl The link between impaired BCAA catabolism and chronic inflammation is partly due to BCKA-induced macrophage oxidative stress. nih.gov Therefore, elevated 3-methyl-2-oxovaleric acid can be seen as an indicator of metabolic stress that contributes to the cycle of oxidative damage and worsening insulin resistance.

Allergic and Inflammatory Responses

Emerging research has implicated 3-Methyl-2-oxovaleric acid in immune-mediated conditions, connecting BCAA metabolism to allergic sensitization in infancy and broader systemic inflammation.

Correlation with Milk Sensitization and IgE Levels in Infancy

Longitudinal metabolomic analysis of infants has revealed a direct correlation between 3-Methyl-2-oxovaleric acid and the development of cow's milk sensitization. mdpi.com A 2022 study tracked the urinary metabolites of infants who were either exclusively breastfed or formula-fed. mdpi.com The research identified eight key metabolites that were associated with both formula feeding and subsequent milk sensitization between the ages of 6 and 12 months. mdpi.com

Among these, 3-methyl-2-oxovaleric acid was found to be an immunoglobulin E (IgE)-related metabolite. mdpi.com Its levels, along with glutarate and lysine, were significantly associated with formula feeding that contributed to milk sensitization. mdpi.com These findings suggest that metabolites related to BCAA metabolism play a role in the development of sensitization and allergic symptoms in response to formula feeding in early life. mdpi.com

Table 2: Metabolites Associated with Formula Feeding and Milk Sensitization in Infants

| Metabolite | Association | IgE Relation |

|---|---|---|

| 3-Methyl-2-oxovaleric acid | Formula Feeding & Milk Sensitization | IgE Related |

| Glutarate | Formula Feeding & Milk Sensitization | IgE Related |

| Lysine | Formula Feeding & Milk Sensitization | IgE Related |

| N-phenylacetylglycine | Formula Feeding & Milk Sensitization | Not IgE Associated |

| N,N-dimethylglycine | Formula Feeding & Milk Sensitization | Not IgE Associated |

| 3-indoxysulfate | Formula Feeding & Milk Sensitization | Not IgE Associated |

| 2-oxoglutaric acid | Formula Feeding & Milk Sensitization | Not Specified |

| Pantothenate | Formula Feeding & Milk Sensitization | Not Specified |

Data from a longitudinal urinary metabolomic analysis published in 2022. mdpi.com

Association with Systemic Inflammation

The link between BCAA metabolism and inflammation is increasingly recognized. Elevated levels of branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxovaleric acid, have been shown to exacerbate chronic inflammation. nih.gov Research in mouse models of type 2 diabetes demonstrated that an overload of BCAAs led to increased BCKA levels, which in turn promoted cytokine production in macrophages and resulted in macrophage hyper-activation. nih.gov

This BCKA-induced stimulation was associated with increased mitochondrial oxidative stress in immune cells, contributing to tissue damage. nih.gov Furthermore, certain gut bacteria, such as Prevotella copri, are linked to both the synthesis of BCAAs and low-grade systemic inflammation through the production of lipopolysaccharides. frontiersin.org This suggests that elevated levels of 3-methyl-2-oxovaleric acid may be part of a complex interplay between diet, gut microbiota, and the host immune system that promotes a pro-inflammatory state.

Renal and Airway Diseases

Biomarker for Mustard Airway Diseases (MADs)

3-Methyl-2-oxovaleric acid has been identified as a potential biomarker for Mustard Airway Diseases (MADs), a condition affecting individuals exposed to sulfur mustard. healthmatters.io In a metabolomics study aimed at discriminating between individuals with MADs and healthy controls, 3-methyl-2-oxovaleric acid was among a panel of sixteen metabolites derived from nuclear magnetic resonance (NMR) spectroscopy that were found to be significantly altered in the serum of patients with MADs. healthmatters.ionih.gov

The study analyzed serum samples from 17 individuals with MADs and 12 healthy controls. The results showed that the levels of 3-methyl-2-oxovaleric acid were upregulated in the patient group. nih.gov This alteration, as part of a larger biomarker panel, contributed to a model that could effectively differentiate subjects with MADs from the healthy control group. healthmatters.ionih.gov The involvement of this compound is linked to metabolic pathways, including the synthesis and degradation of ketone bodies and aminoacyl-tRNA biosynthesis. healthmatters.ionih.gov

Below is a table summarizing the findings related to 3-Methyl-2-oxovaleric acid in the context of MADs.

| Study Component | Finding | Reference |

| Disease | Mustard Airway Diseases (MADs) | healthmatters.ionih.gov |

| Sample Type | Serum | nih.gov |

| Analytical Method | Nuclear Magnetic Resonance (NMR) Spectroscopy | nih.gov |

| Key Finding | Upregulation of 3-Methyl-2-oxovaleric acid in MADs patients | nih.gov |

| Significance | Part of a biomarker panel for diagnosing MADs | healthmatters.ionih.gov |

Association with Uric Acid Stone Formation

Research has indicated an association between 3-methyl-2-oxovaleric acid and the formation of uric acid stones. hmdb.ca A study performing proteomic and metabolomic analyses of urine from patients with unilateral uric acid kidney stones found that the urinary environment on the side with the stone had an excess of 3-methyl-2-oxovaleric acid. nih.gov

This excess of 3-methyl-2-oxovaleric acid is thought to contribute to the acidification of the urine, a key factor in the formation of uric acid stones. nih.gov The dysregulation of metabolites like 3-methyl-2-oxovaleric acid in these individuals is primarily associated with branched-chain amino acid metabolism and insulin resistance. nih.gov

The following table details the association of 3-Methyl-2-oxovaleric acid with uric acid stone formation.

| Aspect | Description | Reference |

| Condition | Uric Acid Stone Formation | hmdb.canih.gov |

| Biological Sample | Urine from the stone-affected renal pelvis | nih.gov |

| Observation | Excess levels of 3-Methyl-2-oxovaleric acid | nih.gov |

| Proposed Mechanism | Contribution to the acidification of urine | nih.gov |

| Associated Metabolic Pathways | Branched-chain amino acid metabolism, insulin resistance | nih.gov |

Neurotoxicological and Acidogenic Implications

Classification as a Neurotoxin and Metabotoxin

3-Methyl-2-oxovaleric acid is classified as a neurotoxin, an acidogen, and a metabotoxin. hmdb.cahealthmatters.io A neurotoxin is a substance that causes damage to nerve cells and nervous tissue. hmdb.ca As a metabotoxin, it is an endogenously produced metabolite that can have adverse health effects at chronically high levels. hmdb.ca

The neurotoxic effects are particularly evident in the context of Maple Syrup Urine Disease (MSUD), a metabolic disorder characterized by the deficiency of the branched-chain alpha-keto acid dehydrogenase complex. healthmatters.iorupahealth.com This deficiency leads to the accumulation of branched-chain amino acids and their toxic by-products, including 3-methyl-2-oxovaleric acid, in the blood, urine, and brain. healthmatters.iorupahealth.com In MSUD, the concentration of branched-chain ketoacids in the brain can increase by 10- to 20-fold. healthmatters.io This accumulation can lead to a depletion of glutamate (B1630785) and a subsequent reduction in the concentration of brain glutamine, aspartate, and alanine. healthmatters.iohealthmatters.io The consequence is a compromise of energy metabolism due to the failure of the malate-aspartate shuttle and a diminished rate of protein synthesis, ultimately causing neurological damage. healthmatters.iohealthmatters.io

Contribution to Metabolic Acidosis

As an acidogen, 3-methyl-2-oxovaleric acid is an acidic compound that can induce acidosis, a condition with multiple adverse effects on various organ systems. hmdb.ca The accumulation of organic acids like 3-methyl-2-oxovaleric acid in the blood (organic acidemia) and urine (organic aciduria) leads to general metabolic acidosis. hmdb.ca Metabolic acidosis is characterized by a primary reduction in bicarbonate (HCO₃⁻) and a decrease in blood pH below 7.35. hmdb.camsdmanuals.com

Chronically high levels of 3-methyl-2-oxovaleric acid, as seen in disorders like MSUD, contribute significantly to ketoacidosis. rupahealth.com The buildup of this and other ketoacids overwhelms the body's buffering capacity, leading to a drop in blood pH. hmdb.carupahealth.com Symptoms associated with this acidosis can range from poor feeding and vomiting in infants to more severe outcomes like seizures, coma, and in untreated cases, can be life-threatening. hmdb.ca While the primary context for the acidogenic properties of 3-methyl-2-oxovaleric acid is in inherited metabolic disorders, moderate increases can also be seen in conditions such as lactic acidosis and episodic ketosis. healthmatters.iohealthmatters.io

The table below summarizes the neurotoxicological and acidogenic properties of 3-Methyl-2-oxovaleric acid.

| Implication | Classification | Mechanism/Effect | Associated Conditions |

| Neurotoxicity | Neurotoxin, Metabotoxin | Depletion of brain glutamate, compromised energy metabolism, diminished protein synthesis. healthmatters.iohealthmatters.io | Maple Syrup Urine Disease (MSUD) healthmatters.iorupahealth.com |

| Acidogenesis | Acidogen | Induces metabolic acidosis by increasing the body's acid load. hmdb.ca | Maple Syrup Urine Disease (MSUD), Lactic Acidosis, Episodic Ketosis healthmatters.iohealthmatters.iorupahealth.com |

Advanced Research Methodologies and Biotechnological Applications

Metabolomic Profiling Techniques

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, utilizes several powerful analytical platforms to detect and quantify metabolites like 3-Methyl-2-oxovaleric acid. These techniques are essential for biomarker discovery and for elucidating metabolic disruptions. uab.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in metabolomics for identifying and quantifying metabolites in biological samples such as urine, plasma, and serum. uab.edu It allows for the analysis of a wide range of water-soluble metabolites, including organic acids like 3-Methyl-2-oxovaleric acid. metabolomicscentre.ca The primary advantage of NMR is its non-destructive nature and minimal sample preparation. In the context of 3-Methyl-2-oxovaleric acid, ¹H NMR can detect characteristic signals from the molecule's protons, providing structural information and quantification. hmdb.canih.gov Statistical analysis of NMR spectral data helps in identifying biomarkers for various conditions. uab.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile metabolites like 3-Methyl-2-oxovaleric acid, a chemical derivatization step, such as trimethylsilylation (TMS), is typically required to increase volatility and thermal stability. ymdb.canist.gov GC-MS provides high chromatographic resolution and sensitive detection, making it a primary tool for urine organic acid analysis to diagnose inborn errors of metabolism like MSUD, which is characterized by elevated levels of 3-Methyl-2-oxovaleric acid. rupahealth.com The mass spectrum generated provides a molecular fingerprint that allows for confident identification of the compound. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for analyzing a broad range of metabolites in complex biological matrices. nih.gov This technique does not typically require derivatization for organic acids like 3-Methyl-2-oxovaleric acid. Reversed-phase chromatography is often employed for separation. nih.govresearchgate.net LC-MS/MS methods are advantageous due to their simple and rapid sample preparation and have been successfully developed for the simultaneous analysis of multiple organic acids and intermediates of key metabolic pathways, such as the TCA cycle, in various biological samples including cell cultures, tissues, and body fluids. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. utm.mx It is particularly well-suited for the analysis of polar and charged metabolites, such as small anionic organic acids, in complex biological mixtures with very small sample volumes. utm.mxnih.gov CE-MS has been applied in metabolomic studies to analyze a wide range of compounds, including amino acids and organic acids. nih.gov The technique's ability to separate compounds based on their charge-to-size ratio provides a complementary approach to chromatography-based methods for comprehensive metabolome coverage. nih.gov

Table 1: Comparison of Metabolomic Profiling Techniques for 3-Methyl-2-oxovaleric Acid

| Technique | Sample Preparation | Key Advantages | Common Applications |

|---|---|---|---|

| NMR Spectroscopy | Minimal, non-destructive | Quantitative, provides structural information, high reproducibility | Broad metabolic profiling of biofluids (urine, plasma) uab.edu |

| GC-MS | Derivatization (e.g., silylation) required | High separation efficiency, established libraries for identification | Diagnosis of inborn errors of metabolism, urine organic acid analysis rupahealth.com |

| LC-MS | Simple extraction, often no derivatization | High sensitivity and selectivity, suitable for a wide range of compounds | Targeted and untargeted metabolomics, biomarker discovery nih.govresearchgate.net |

| CE-MS | Minimal, requires conductive buffer | High separation efficiency for charged molecules, small sample volume | Analysis of polar and charged metabolites in complex samples utm.mxnih.gov |

In Vitro and In Vivo Model Systems for Study

To investigate the specific biological roles and molecular mechanisms of 3-Methyl-2-oxovaleric acid, researchers utilize various model systems. These range from cultured cells (in vitro) to whole organisms (in vivo), allowing for controlled experimental conditions.

Skeletal Myocyte Models: In vitro studies using skeletal muscle cells (myocytes) have provided insights into the metabolic effects of 3-Methyl-2-oxovaleric acid. Research has indicated that this keto acid can induce mitochondrial oxidative energy metabolism in skeletal myocytes. nih.gov This effect is reportedly mediated through the cAMP-PKA-p38 MAPK signaling pathway. nih.gov Such cell culture models are crucial for dissecting the molecular pathways through which branched-chain amino acid metabolites influence energy homeostasis in muscle tissue, a major site for glucose and fatty acid metabolism. mdpi.com

Adipocyte Culture Models: Adipocyte (fat cell) culture models, such as those derived from 3T3-L1 cells or human primary adipose-derived stromal cells, are fundamental tools for studying lipid metabolism and adipokine secretion. nih.govbiorxiv.org While direct studies extensively detailing the effects of 3-Methyl-2-oxovaleric acid on adipocytes are less common, these models present a valuable platform for future research. Given the central role of branched-chain amino acid metabolism in metabolic health and its dysregulation in obesity, investigating how metabolites like 3-Methyl-2-oxovaleric acid impact adipocyte function, such as lipolysis, insulin (B600854) signaling, and inflammatory responses, is a pertinent area of study. biorxiv.orgnih.gov These models allow for the controlled addition of fatty acids to mimic conditions of caloric overload and study the subsequent changes in adipocyte biology. biorxiv.org

Table 2: Investigated Effects of 3-Methyl-2-oxovaleric Acid in a Cellular Model

| Model System | Biological Context | Key Finding | Investigated Pathway |

|---|---|---|---|

| Skeletal Myocytes | Energy Metabolism | Induction of mitochondrial oxidative energy metabolism | cAMP-PKA-p38 MAPK pathway nih.gov |

Microbial Models in Biochemical Research (e.g., Lactococcus lactis, Herpetosiphon aurantiacus)

Microorganisms provide powerful systems for studying the biosynthesis and metabolic roles of complex molecules like 3-Methyl-2-oxovaleric acid.

Herpetosiphon aurantiacus

This predatory bacterium is the source of the natural product auriculamide. beilstein-journals.orgnih.gov The biosynthesis of this compound involves a non-canonical nonribosomal peptide synthetase (NRPS) called AulA. beilstein-journals.orgnih.gov Biochemical studies have demonstrated that the second adenylation domain of the AulA enzyme specifically recognizes and activates 3-Methyl-2-oxovaleric acid, incorporating it into the auriculamide structure. beilstein-journals.orgnih.govnih.gov This activation was confirmed using ATP-[³²P]pyrophosphate exchange assays. beilstein-journals.org The enzyme also shows a degree of plasticity, accepting other aliphatic α-keto acids, which opens avenues for generating novel molecules through mutasynthesis. beilstein-journals.orgnih.gov

Lactococcus lactis

As a bacterium widely used in dairy fermentations, Lactococcus lactis actively catabolizes BCAAs, which is essential for its growth in milk and for the development of flavor compounds. asm.orgresearchgate.net The catabolism begins with the transamination of isoleucine to form 3-Methyl-2-oxovaleric acid. youtube.com Studies on L. lactis have shown that during this process, α-ketoglutarate is the primary acceptor of the amino group, resulting in the formation of glutamate (B1630785). researchgate.net Under conditions of carbohydrate starvation, L. lactis can shift its metabolism towards amino acid catabolism to generate energy (ATP) and maintain redox balance, demonstrating its metabolic adaptability. asm.org The study of these pathways is crucial for optimizing starter cultures and controlling the formation of aromatic compounds in fermented foods. researchgate.net

Enzymatic Assays and Kinetic Studies

Substrate Specificity and Distribution Studies

Enzymatic studies are fundamental to understanding the metabolic fate of 3-Methyl-2-oxovaleric acid. The primary enzyme responsible for its catabolism in mammals is the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDC) complex. youtube.comnih.gov Kinetic studies have shown that this multi-enzyme complex is responsible for the oxidative decarboxylation of all three BCKAs derived from leucine (B10760876), isoleucine, and valine. researchgate.net Evidence from kinetic, physical, and chemical studies confirms that a single enzyme complex metabolizes both α-ketoisocaproic acid and α-keto-β-methylvaleric acid (3-Methyl-2-oxovaleric acid), which is consistent with the clinical observation that all three BCKAs accumulate in Maple Syrup Urine Disease (MSUD). researchgate.net

In the bacterium Herpetosiphon aurantiacus, the nonribosomal peptide synthetase AulA displays a clear substrate preference for 3-Methyl-2-oxovaleric acid. beilstein-journals.orgnih.gov However, it also demonstrates substrate tolerance, activating other aliphatic α-keto acids, though molecules with methylene (B1212753) α-carbons result in low turnover. beilstein-journals.orgnih.gov This enzymatic plasticity is a subject of research for its potential in biosynthetic engineering. beilstein-journals.org

Pyrophosphate Exchange Assays for Enzyme Activity

The pyrophosphate exchange assay is a classic technique for detecting the activation of an amino acid or an α-keto acid by a synthetase or ligase. This method measures the reverse reaction of the initial activation step, where the enzyme catalyzes the exchange of radiolabeled pyrophosphate ([³²P]PPi) into an ATP molecule. nih.govnih.gov

This assay was instrumental in characterizing the function of the AulA enzyme from Herpetosiphon aurantiacus. beilstein-journals.org Researchers used an ATP-[³²P]pyrophosphate exchange assay to confirm that the AulA adenylation domain activates 3-Methyl-2-oxovaleric acid. The formation of [³²P]ATP is dependent on the presence of the enzyme, the keto acid substrate, and unlabeled ATP, providing direct evidence of the formation of a keto-acyl-adenylate intermediate. beilstein-journals.orgnih.gov More recent nonradioactive versions of this assay, using isotopically labeled ATP (e.g., γ-¹⁸O₄-ATP) and mass spectrometry, have also been developed to measure enzyme activity and specificity. researchgate.net

Chiral Separation and Quantification Methods

Since 3-Methyl-2-oxovaleric acid is a chiral compound, distinguishing between its (S)- and (R)-enantiomers is crucial, as they may have different biological activities and metabolic fates. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose. nih.gov

Research has successfully developed methods for the determination of (S)- and (R)-2-oxo-3-methylvaleric acid in the plasma of patients with MSUD, confirming the clinical relevance of stereospecific analysis. While the specific details of early methods are not widely cited, the general approach involves columns packed with a chiral selector, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), which allows for the differential interaction and separation of the two enantiomers. nih.gov The choice of mobile phase, often a mixture of solvents like n-hexane and an alcohol under normal-phase conditions or acetonitrile/methanol and a buffer under reversed-phase conditions, is optimized to achieve baseline separation. nih.gov This enables the accurate quantification of each enantiomer, which is vital for diagnosing and monitoring metabolic disorders.

Research Avenues for Therapeutic and Diagnostic Development

The central role of 3-Methyl-2-oxovaleric acid in BCAA metabolism positions it as a significant molecule for diagnostic and therapeutic research.

Diagnostic Development: Its most established diagnostic application is as a key biomarker for Maple Syrup Urine Disease (MSUD), a disorder caused by a deficiency in the BCKDC complex. rupahealth.comhealthmatters.iohmdb.ca Elevated levels in blood and urine are a hallmark of the disease. rupahealth.com Emerging research suggests its potential as a biomarker in other conditions as well. For instance, elevated levels of 3-Methyl-2-oxovaleric acid have been identified in the urinary environment of individuals with uric acid stones and as a potential biomarker for mustard airway diseases. medchemexpress.com Further metabolomic studies may reveal its utility in monitoring other metabolic disturbances, such as insulin resistance, where BCAA metabolism is known to be altered. rupahealth.com

Therapeutic Development: Given that the accumulation of BCKAs, including 3-Methyl-2-oxovaleric acid, is associated with neurotoxicity and metabolic stress, strategies to lower their concentration are of therapeutic interest. healthmatters.iohmdb.canih.gov Research in animal models of leptomeningeal disease, a complication of cancer, has shown that BCKAs accumulate in the cerebrospinal fluid, promoting neurodegeneration and suppressing the immune response. aacrjournals.orgnih.gov Treatment with sodium phenylbutyrate, a BCKA-lowering agent, improved neurological function, survival, and the efficacy of immunotherapy in these models. aacrjournals.orgnih.gov This provides a strong rationale for exploring therapies that target BCKA production or enhance their clearance. Such strategies could be beneficial not only for rare inborn errors of metabolism but also for other conditions where BCAA catabolism is dysregulated. nih.govwsu.edu

Investigation into Metabolic Interventions (e.g., Thiamine (B1217682) Supplementation Research)

3-Methyl-2-oxovaleric acid is an intermediate metabolite in the catabolism of the branched-chain amino acid (BCAA) isoleucine. Its metabolism is heavily dependent on the proper functioning of the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), an enzyme system for which thiamine pyrophosphate (TPP), the active form of thiamine (Vitamin B1), is an essential coenzyme. healthmatters.io When thiamine levels are insufficient, the activity of the BCKDC is impaired, leading to a bottleneck in the BCAA catabolic pathway. This impairment can result in the accumulation of upstream metabolites, including 3-methyl-2-oxovaleric acid.

Research into metabolic interventions often focuses on correcting cofactor deficiencies that lead to metabolic disturbances. Moderate elevations of 3-methyl-2-oxovaleric acid may be linked to conditions such as lactic acidosis or deficiencies in thiamine or lipoic acid. rupahealth.com Consequently, scientific investigations have explored thiamine supplementation as a potential therapeutic strategy to enhance the function of the compromised BCKDC enzyme. The hypothesis is that by providing an excess of the necessary cofactor (thiamine), the residual activity of the enzyme complex can be maximized, thereby improving the breakdown of 3-methyl-2-oxovaleric acid and other branched-chain ketoacids. This approach is particularly explored in thiamine-responsive forms of Maple Syrup Urine Disease (MSUD), where supplementation may help lower the levels of toxic metabolites. healthmatters.io

Table 1: Research Focus on Thiamine Supplementation for Elevated 3-Methyl-2-oxovaleric acid

| Research Area | Investigated Mechanism | Key Findings |

|---|---|---|

| Metabolic Correction | Enhancing Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) activity. | Thiamine is a critical cofactor for the BCKDC enzyme; its deficiency can lead to the accumulation of 3-Methyl-2-oxovaleric acid. |

| Thiamine-Responsive MSUD | Assessing the efficacy of thiamine in patients with specific BCKDC mutations. | Supplementation may reduce elevated levels of branched-chain ketoacids in patients with residual enzyme activity. |

Development of Advanced Diagnostic Panels for Metabolic Disorders

3-Methyl-2-oxovaleric acid serves as a crucial biomarker in the diagnosis and management of inborn errors of metabolism. nih.gov Its accumulation is a hallmark sign of Maple Syrup Urine Disease (MSUD), a serious genetic disorder caused by a deficiency in the BCKDC enzyme complex. rupahealth.com In MSUD, the body is unable to properly process branched-chain amino acids, leading to a buildup of these amino acids and their corresponding ketoacids, such as 3-methyl-2-oxovaleric acid, in the blood, urine, and cerebrospinal fluid.

Advanced diagnostic methodologies rely on the precise measurement of metabolites like 3-methyl-2-oxovaleric acid. It is a key component of comprehensive Organic Acid Tests (OAT), which provide a metabolic snapshot of a patient's health. rupahealth.com These panels use techniques like gas chromatography-mass spectrometry (GC/MS) to analyze urine samples for a wide range of organic acids. The presence and concentration of 3-methyl-2-oxovaleric acid, along with other related compounds, allow clinicians to diagnose MSUD and monitor the effectiveness of dietary interventions. rupahealth.com Early diagnosis through newborn screening programs that include these markers is critical for preventing severe neurological damage, developmental delays, and other serious complications associated with the condition. rupahealth.com

Table 2: Role of 3-Methyl-2-oxovaleric acid in Diagnostic Panels

| Diagnostic Panel | Technology Used | Biomarkers Measured (including) | Associated Disorder |

|---|---|---|---|

| Organic Acids Test (OAT) | Gas Chromatography-Mass Spectrometry (GC/MS) | 3-Methyl-2-oxovaleric acid, 2-Oxoisocaproic acid, 2-Oxo-3-methylbutanoic acid | Maple Syrup Urine Disease (MSUD) |

| Newborn Screening Panels | Tandem Mass Spectrometry (MS/MS) | Amino acids (Leucine, Isoleucine, Valine) and Acylcarnitines | Maple Syrup Urine Disease (MSUD) |

Biotechnological Applications

Mutasynthesis for Novel Molecule Discovery

Mutasynthesis is a biotechnological technique that combines microbial genetics and chemistry to create novel bioactive compounds. The process involves using a mutant strain of a microorganism that is blocked in the biosynthesis of a specific natural product. This mutant is then supplied with a synthetic analogue of the blocked metabolic intermediate. The microorganism's enzymatic machinery may accept this analogue and incorporate it into the biosynthetic pathway, resulting in the production of a new, "unnatural" natural product with potentially altered biological activity.

Alpha-keto acids are key intermediates in the biosynthesis of amino acids, which are the building blocks for a vast array of natural products, including many antibiotics and other pharmaceuticals. nih.gov As the alpha-keto acid analogue of isoleucine, 3-methyl-2-oxovaleric acid represents a potential precursor for mutasynthetic applications. nih.gov In theory, it could be supplied to a mutant microorganism blocked in the synthesis of isoleucine or an isoleucine-derived portion of a larger molecule. However, while the use of various precursor analogues in mutasynthesis is a known strategy, specific, large-scale applications or discoveries involving 3-methyl-2-oxovaleric acid are not widely documented in publicly available research. The potential exists, but its practical exploration remains a niche area of research.

Pharmaceutical Preparation Analysis

In the realm of chemical and pharmaceutical manufacturing, 3-methyl-2-oxovaleric acid serves as a valuable building block and intermediate compound. guidechem.com Its chemical structure, containing both a ketone and a carboxylic acid functional group, as well as a chiral center, makes it a useful starting material for the synthesis of more complex molecules. guidechem.com It can be utilized in various chemical reactions to construct the carbon skeleton of new pharmaceutical agents.

Its role as a precursor means that it is often used in the initial stages of a multi-step synthesis process. guidechem.com Consequently, the analysis of pharmaceutical preparations may involve testing for the presence of residual 3-methyl-2-oxovaleric acid as a starting material or impurity. Analytical methods such as chromatography and mass spectrometry are employed to ensure the purity and quality of the final active pharmaceutical ingredient (API), confirming that starting materials have been fully consumed and removed to meet stringent regulatory standards.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Methyl-2-oxovaleric acid |

| Isoleucine |

| Leucine |

| Valine |

| Thiamine (Vitamin B1) |

| Thiamine pyrophosphate (TPP) |

| Lipoic acid |

| 2-Oxoisocaproic acid |

| 2-Oxo-3-methylbutanoic acid |

| Pyruvic acid |

| Glyoxylate |

| Aspartate |

| Orotate |

| Malonate |

常见问题

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying 3Methyl-2-oxovaleric acid in biological samples?

- Methodological Answer : Gas chromatography–time-of-flight mass spectrometry (GC–TOF–MS) is widely used for targeted metabolomics due to its high sensitivity and specificity. For example, 3M2O was quantified in pork meat and Iberian ham using GC–TOF–MS with a detection limit of 0.1 µM . In plasma and seminal fluid studies, reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its ability to handle complex matrices . Statistical validation via orthogonal polynomial contrasts and mixed-effects models (e.g., SAS MIXED procedure) ensures robustness in dietary intervention studies .

Q. How is 3Methyl-2-oxovaleric acid implicated in branched-chain amino acid (BCAA) metabolism?

- Methodological Answer : 3M2O is a ketoacid derived from the incomplete catabolism of isoleucine. Its levels are inversely correlated with BCAA utilization efficiency. In pig studies, LC-MS/MS profiling revealed that 3M2O accumulates when dietary isoleucine exceeds metabolic capacity, serving as a biomarker for BCAA imbalance. Curvilinear-plateau (CLP) and broken-line (BL) models are applied to estimate optimal dietary BCAA intake thresholds .

Q. What safety protocols are recommended for handling 3Methyl-2-oxovaleric acid in laboratory settings?

- Methodological Answer : Protective gear (gloves, lab coats, goggles) is mandatory due to its irritant properties. Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination. Sodium bicarbonate neutralization is advised for accidental spills .

Advanced Research Questions

Q. How can conflicting data on 3Methyl-2-oxovaleric acid levels in male infertility studies be resolved?

- Methodological Answer : Seminal fluid metabolomics studies report lower 3M2O levels in oligospermia/azoospermia compared to normospermia, contradicting its expected role as a metabolic toxin. To resolve this, researchers should:

- Use standardized LC-MS/MS protocols with internal standards (e.g., deuterated analogs) to minimize variability .

- Apply Variable Importance in Projection (VIP) scores from orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify confounding factors (e.g., pH shifts, bacterial contamination) .

- Validate findings in longitudinal cohorts to distinguish causation from correlation .

Q. What experimental designs are optimal for studying 3Methyl-2-oxovaleric acid's role in immune modulation?

- Methodological Answer : In pig models, 3M2O levels correlate with immune cell function. A Latin square design with fixed AA levels and random effects (e.g., pig, sampling day) controls for inter-individual variability. Metabolite profiling paired with flow cytometry of lymphocyte subsets can elucidate mechanisms. For example, lower 3M2O in enriched-housed pigs suggests reduced BCAA catabolism, enhancing immune responsiveness .

Q. How does microgravity affect 3Methyl-2-oxovaleric acid metabolism in human macrophages?

- Methodological Answer : In microgravity experiments, 3M2O levels increase in macrophage supernatants, indicating altered BCAA metabolism. Researchers use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。